molecular formula C15H13N3O6 B2401672 (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate CAS No. 1208375-35-2

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

Cat. No.: B2401672
CAS No.: 1208375-35-2
M. Wt: 331.284
InChI Key: AZOJHLKNALLHEW-UHFFFAOYSA-N
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Description

The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a complex organic molecule that features a combination of furan, isoxazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and isoxazole intermediates, followed by their coupling with the pyrimidine derivative.

    Furan Intermediate Synthesis: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Isoxazole Intermediate Synthesis: Isoxazoles can be prepared via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Coupling Reaction: The final step involves the esterification of the isoxazole intermediate with the pyrimidine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Various substituted pyrimidines

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for drug development and biochemical assays.

Medicine

In medicinal chemistry, (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
  • (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)butanoate

Uniqueness

The uniqueness of (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(2,4-dioxopyrimidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-13-3-5-18(15(21)16-13)6-4-14(20)23-9-10-8-12(24-17-10)11-2-1-7-22-11/h1-3,5,7-8H,4,6,9H2,(H,16,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOJHLKNALLHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)CCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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